

An In-depth Technical Guide to the Physicochemical Properties of Safinamide-d4

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Compound of Interest

Compound Name: Safinamide-d4-1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of Safinamide-d4, the deuterated analog of Safinamide. Safinamide is a multi-modal drug used for the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor and modulator of glutamate release.[1][2] Safinamide-d4 serves as a critical internal standard for the precise quantification of Safinamide in biological matrices during pharmacokinetic and metabolic studies.[3][4] This guide consolidates key data, outlines relevant experimental methodologies, and visualizes associated biological and analytical pathways to support advanced research and development.

Core Physical and Chemical Properties

The fundamental properties of Safinamide-d4 are summarized below. This data is essential for analytical method development, formulation, and quality control.

Property	Value	Source(s)
Formal Name	2S-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide	[3]
Alternate Name	(2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-Propanamide-2,3,3,3-d4	[5]
CAS Number	2748522-33-8	[3]
Molecular Formula	C ₁₇ H ₁₅ D ₄ FN ₂ O ₂	[3][6]
Formula Weight	306.37 g/mol	[5][6]
Purity	≥99% deuterated forms (d ₁ -d ₄); ≥98% (HPLC)	[3][7]
Formulation	A solid	[3]
Appearance	White solid	[8]
Solubility	Soluble in DMSO	[3][8]
Stability	Stable for ≥ 4 years as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months.	[3][8]
Optical Rotation	[α] _D = +6.0°	[7]
SMILES	<chem>FC1=CC(COC2=C([2H])C([2H])=C(CN--INVALID-LINK--C(N)=O)C([2H])=C2[2H])=CC=C1</chem>	[3]
InChI Key	NEMGRZFTLSKBAP-CSYJRVKYSA-N	[3]

Experimental Protocols and Applications

Safinamide-d4 is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and reproducibility of Safinamide quantification in complex biological samples like human plasma.^{[4][9]}

Protocol: Quantification of Safinamide in Human Plasma via UPLC-MS/MS

This protocol outlines a validated method for the determination of Safinamide in biological matrices using Safinamide-d4 as an internal standard.

1. Objective: To accurately measure the concentration of Safinamide in human plasma samples.

2. Materials and Reagents:

- Safinamide (analyte)
- Safinamide-d4 (internal standard)
- Human Plasma (matrix)
- Methanol (HPLC grade)
- Formic Acid (0.1% solution)
- CORTECS C18 column (100 x 4.6 mm, 2.7 µm) or equivalent
- UPLC-MS/MS system

3. Chromatographic Conditions:

- Mobile Phase: 0.1% Formic Acid in Water : Methanol (30:70 v/v)^[9]
- Flow Rate: 0.8 mL/min^[9]
- Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)^[9]

- Total Analysis Time: 4 minutes[9]

4. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Transitions (m/z):
 - Safinamide: 303.3 → 215.2[9]
 - Safinamide-d4: 307.3 → 215.2[9]
- Optimization of MS parameters (e.g., cone voltage, collision energy) is performed by direct infusion of Safinamide and Safinamide-d4 to achieve optimal ionization and fragmentation.[9]

5. Sample Preparation and Analysis Workflow:

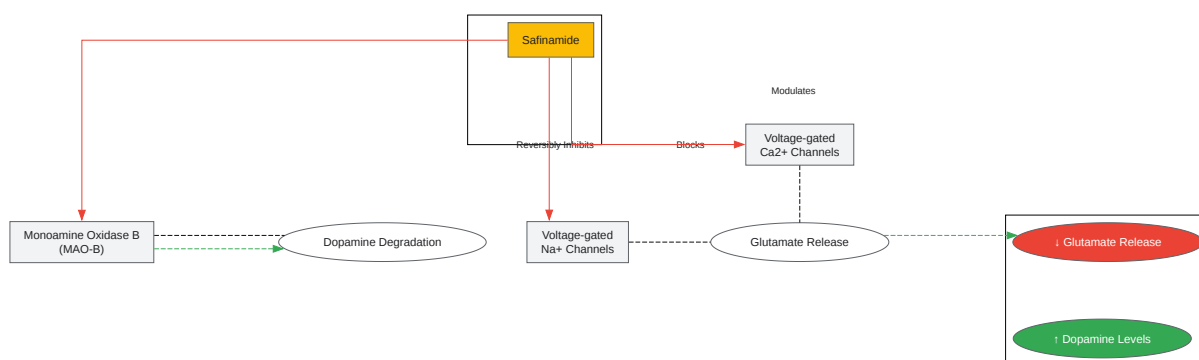
- A stock solution of Safinamide-d4 is prepared.
- Plasma samples (including calibration standards and quality controls) are spiked with a fixed concentration of the Safinamide-d4 internal standard.
- Proteins are precipitated from the plasma samples, typically using an organic solvent like methanol.
- The supernatant is collected after centrifugation and injected into the UPLC-MS/MS system.
- The peak area ratio of the analyte (Safinamide) to the internal standard (Safinamide-d4) is used to construct a calibration curve and quantify the concentration of Safinamide in the unknown samples.

6. Method Validation:

- The method's linearity, accuracy, precision (intra- and inter-day), recovery, and stability are validated according to regulatory guidelines.[9] A typical calibration curve ranges from 113.0 to 338.0 pg/mL with a correlation coefficient (r^2) greater than 0.998.[9]

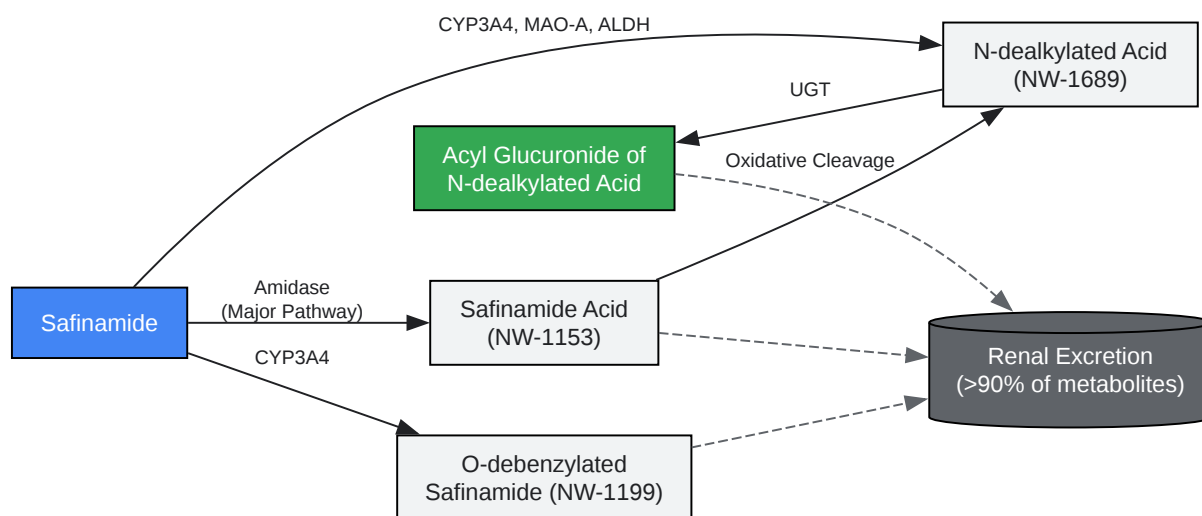
Diagrams of Pathways and Workflows

The following diagrams illustrate the mechanism of action of Safinamide, its metabolic fate, and the analytical workflow where its deuterated analog is employed.



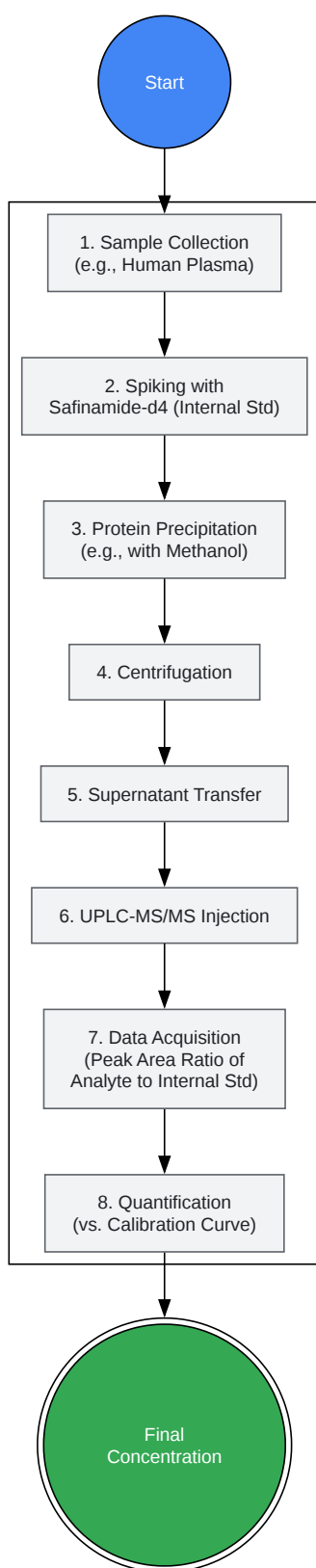
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Caption: Multi-modal mechanism of action of Safinamide.[10][11][12]



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Caption: Primary metabolic pathways of Safinamide.[11][13]



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Caption: Bioanalytical workflow using Safinamide-d4 as an internal standard.[9]

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